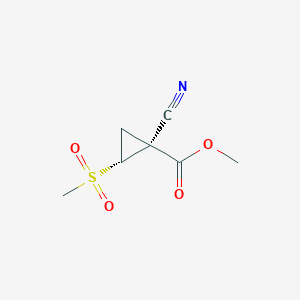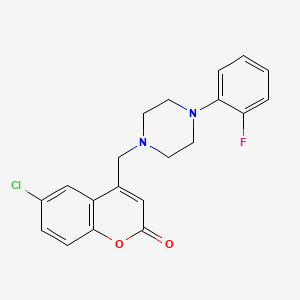
6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-2-one core, followed by the introduction of the piperazine ring . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-2-one and piperazine rings, as well as the chlorine and fluorine substituents . These features could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich aromatic ring and the electron-withdrawing halogens . The compound could potentially undergo a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the halogens could increase the compound’s polarity, influencing its solubility in different solvents .作用机制
The exact mechanism of action of 6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one is not fully understood. However, it is known to act on multiple neurotransmitter systems, including dopamine, serotonin, norepinephrine, and acetylcholine. This compound has been shown to have a high affinity for dopamine D4 receptors, as well as for serotonin 5-HT2A receptors. It also has some affinity for other receptors, such as alpha-adrenergic and histamine H1 receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the activity of dopamine neurons in the mesolimbic pathway, which is thought to be responsible for the positive symptoms of schizophrenia, such as hallucinations and delusions. This compound also increases the activity of dopamine neurons in the mesocortical pathway, which is thought to be responsible for the negative symptoms of schizophrenia, such as apathy and social withdrawal. This compound has also been shown to have effects on other neurotransmitter systems, such as serotonin and acetylcholine, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using 6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one in lab experiments is its unique pharmacological profile, which makes it a valuable tool for studying the mechanisms of action of antipsychotic medications. Another advantage is its effectiveness in treating schizophrenia, particularly in cases that are resistant to other antipsychotic medications. However, one limitation of using this compound in lab experiments is its potential for side effects, such as agranulocytosis, which can limit its use in certain situations.
未来方向
There are several future directions for research on 6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one. One area of research is the development of new antipsychotic medications that are based on the pharmacological profile of this compound. Another area of research is the development of new treatments for schizophrenia that are based on a better understanding of the underlying mechanisms of the disorder. Additionally, there is a need for further research on the long-term effects of this compound, particularly with regards to its potential for side effects.
合成方法
6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one is synthesized from 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine, which is a precursor compound. This precursor compound is reacted with 2-fluorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride, to yield this compound.
科学研究应用
6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one is widely used in scientific research to study the mechanisms of action of antipsychotic medications. It has been shown to have a unique pharmacological profile, different from other antipsychotic medications, which makes it a valuable tool for studying the underlying mechanisms of schizophrenia and other psychotic disorders. This compound has also been used in research to study the effects of antipsychotic medications on various neurotransmitter systems, such as dopamine and serotonin.
安全和危害
属性
IUPAC Name |
6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c21-15-5-6-19-16(12-15)14(11-20(25)26-19)13-23-7-9-24(10-8-23)18-4-2-1-3-17(18)22/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNTHYAGSZWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

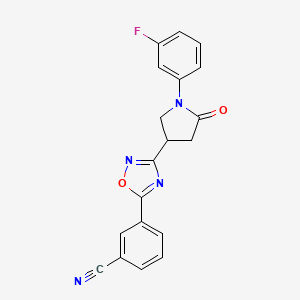
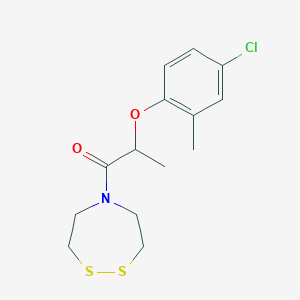
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2880284.png)
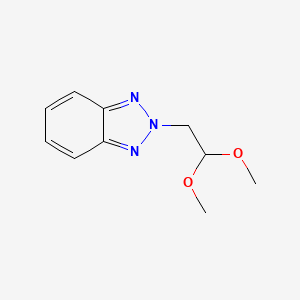
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)
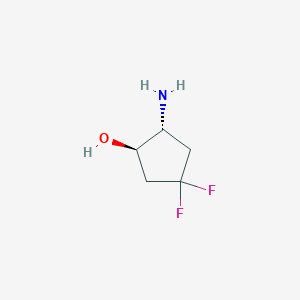
![[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2880291.png)

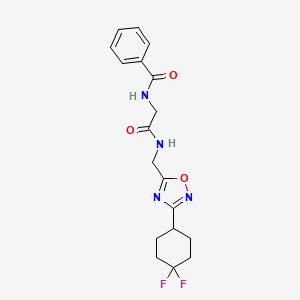
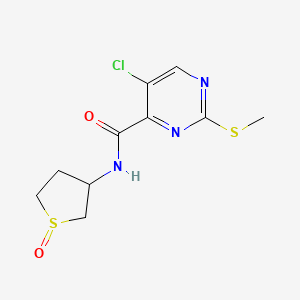

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2880296.png)
![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)
